Cas no 35435-49-5 (2,5-Benzothiazolediamine,6-methyl-)

2,5-Benzothiazolediamine,6-methyl- structure
35435-49-5 structure
Product Name:2,5-Benzothiazolediamine,6-methyl-
CAS No:35435-49-5
MF:C8H9N3S
MW:179.242159605026
CID:295620
PubChem ID:1133000
Update Time:2025-11-06

2,5-Benzothiazolediamine,6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2,5-Benzothiazolediamine,6-methyl-
    • 2,5-Benzothiazolediamine,6-methyl-(9CI)
    • 6-METHYL-BENZOTHIAZOLE-2,5-DIAMINE
    • EN300-4271415
    • Z277112732
    • AKOS000300798
    • 35435-49-5
    • CS-0249182
    • 6-Methylbenzo[d]thiazole-2,5-diamine
    • 6-methyl-1,3-benzothiazole-2,5-diamine
    • SCHEMBL21091188
    • BAS 03421679
    • AK-968/36977324
    • G74686
    • 2-amino-6-methyl-1,3-benzothiazol-5-ylamine
    • MDL: MFCD00852892
    • Inchi: 1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11)
    • InChI Key: RIMRHYSSLBGHNL-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=C(C(C)=CC1=2)N

Computed Properties

  • Exact Mass: 179.05171847g/mol
  • Monoisotopic Mass: 179.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 93.2Ų

2,5-Benzothiazolediamine,6-methyl- Pricemore >>

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